3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
CAS No.: 1040657-16-6
Cat. No.: VC11940871
Molecular Formula: C24H26FN3O3S2
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-16-6 |
|---|---|
| Molecular Formula | C24H26FN3O3S2 |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26FN3O3S2/c1-17(2)18-3-7-20(8-4-18)26-24(29)23-22(11-16-32-23)33(30,31)28-14-12-27(13-15-28)21-9-5-19(25)6-10-21/h3-11,16-17H,12-15H2,1-2H3,(H,26,29) |
| Standard InChI Key | FFYBFKBNDYEZAG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a thiophene-2-carboxamide backbone, a heterocyclic scaffold known for its metabolic stability and π-π stacking interactions in drug-receptor binding . At the 3-position of the thiophene ring, a sulfonyl group bridges to a 4-(4-fluorophenyl)piperazine subunit. This piperazine moiety introduces conformational flexibility and potential for hydrogen bonding via its tertiary amine . The carboxamide group at the 2-position is substituted with a 4-isopropylphenyl group, imparting hydrophobicity and steric bulk that may influence membrane permeability and target selectivity .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide |
| Molecular Formula | C<sub>24</sub>H<sub>25</sub>FN<sub>3</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 486.6 g/mol (calculated) |
| Key Functional Groups | Thiophene, sulfonamide, piperazine, carboxamide |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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Thiophene-2-carboxylic acid derivative: Serves as the central scaffold.
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4-(4-Fluorophenyl)piperazine: A common pharmacophore in neuroactive and anticancer agents .
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4-Isopropylphenylamine: Introduced via carboxamide coupling.
Thiophene Intermediate Preparation
The thiophene core is typically synthesized via Paal-Knorr cyclization or Gewald reaction, followed by sulfonation at the 3-position using chlorosulfonic acid . For example, methyl 3-sulfonylthiophene-2-carboxylate intermediates have been reported in analogous compounds .
Piperazine Coupling
The sulfonyl chloride intermediate reacts with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage . This step is critical for maintaining regioselectivity, as competing reactions at the piperazine’s secondary amine must be controlled .
Carboxamide Formation
The ester group of the thiophene intermediate is hydrolyzed to a carboxylic acid, which is then activated (e.g., using HATU or EDC) for coupling with 4-isopropylaniline . Patent literature highlights similar amidation protocols achieving yields >75% under optimized conditions .
Table 2: Representative Synthetic Conditions
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
Using computational tools (e.g., SwissADME):
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LogP: 3.9 (predicts high lipophilicity)
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Topological Polar Surface Area (TPSA): 98 Ų (moderate permeability)
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H-bond donors/acceptors: 2/7
Solubility and Stability
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Aqueous solubility: Estimated <10 μM at pH 7.4, necessitating formulation aids for in vivo studies .
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Metabolic susceptibility: The sulfonamide and carboxamide groups may undergo CYP450-mediated oxidation or hydrolytic cleavage .
Challenges and Future Directions
Synthetic Scalability
Current routes require optimization for:
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Cost-effective piperazine sources: Commercial 4-(4-fluorophenyl)piperazine costs ~$200/g, prompting need for novel syntheses .
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Sulfonation regioselectivity: Competing sulfonation at the thiophene 4-position remains a challenge .
Biological Evaluation Priorities
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In vitro profiling: Screen against HDAC isoforms, kinase panels, and GPCRs.
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ADMET studies: Assess plasma stability, CYP inhibition, and hERG liability.
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